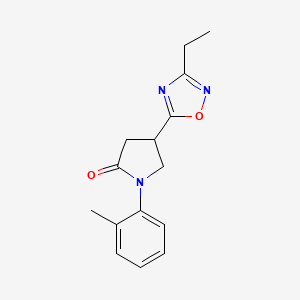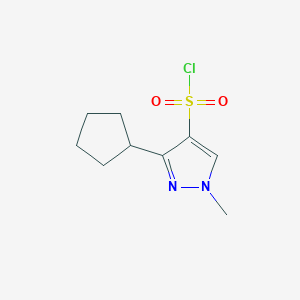
3-Cyclopentyl-1-methyl-1H-pyrazole-4-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-Cyclopentyl-1-methyl-1H-pyrazole-4-sulfonyl chloride” is a chemical compound with the CAS Number: 2137958-01-9 . It has a molecular weight of 248.73 and its IUPAC name is 3-cyclopentyl-1-methyl-1H-pyrazole-4-sulfonyl chloride .
Molecular Structure Analysis
The InChI code for “3-Cyclopentyl-1-methyl-1H-pyrazole-4-sulfonyl chloride” is 1S/C9H13ClN2O2S/c1-12-6-8 (15 (10,13)14)9 (11-12)7-4-2-3-5-7/h6-7H,2-5H2,1H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound is a solid . More specific physical and chemical properties are not available in the sources I found.Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Synthesis of Pyrazole Derivatives : The compound is used in the synthesis of various pyrazole derivatives. For instance, a study described the efficient synthesis of 3-methyl-1-phenylchromeno[4,3-c]pyrazol-4(1H)-ones, highlighting the reaction's compatibility with a wide range of substrates and its environmental friendliness (Grover, Roy, & Jachak, 2014).
Catalysis and Reactions : Research on the synthesis of new ionic liquids, like 1-sulfopyridinium chloride, has shown their efficacy as catalysts for the synthesis of certain pyrazole derivatives (Moosavi-Zare et al., 2013).
Development of Medicinal Chemistry Methods : The compound aids in synthesizing heterocyclic sulfonyl chlorides and sulfonamides, crucial in developing new medicinal chemistry methods (Tucker, Chenard, & Young, 2015).
Chemical Structure and Properties
- Structural Analysis : Studies involving X-ray crystallography and computational methods have been conducted to understand the molecular structure of related pyrazole derivatives, furthering our knowledge of their chemical properties (Shen et al., 2014).
Applications in Drug Development
Antimicrobial Agents Synthesis : The synthesis of new heterocyclic compounds incorporating sulfamoyl moieties, potentially useful as antimicrobial agents, has been explored (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Synthesis of COX-2 Inhibitors : A study on the synthesis of 1,5-diarylpyrazole derivatives, which includes compounds related to 3-cyclopentyl-1-methyl-1H-pyrazole-4-sulfonyl chloride, highlights their role in blocking cyclooxygenase-2, an important aspect in drug development for treating conditions like rheumatoid arthritis (Penning et al., 1997).
Innovative Synthesis Techniques
- Diverse Pyrazole-4-sulfonyl Chlorides Synthesis : The compound has been utilized in innovative synthesis techniques, such as the creation of diverse pyrazole-containing sulfonyl chlorides, showcasing its versatility in chemical synthesis (Sokolyuk, Kondratov, Gavrylenko, & Tolmachov, 2015).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-cyclopentyl-1-methylpyrazole-4-sulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O2S/c1-12-6-8(15(10,13)14)9(11-12)7-4-2-3-5-7/h6-7H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSMBDTDYMBRLKC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2CCCC2)S(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2137958-01-9 |
Source


|
| Record name | 3-cyclopentyl-1-methyl-1H-pyrazole-4-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


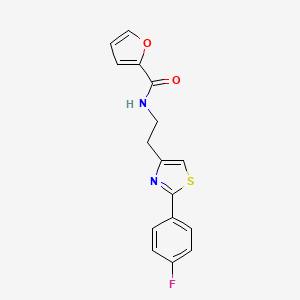
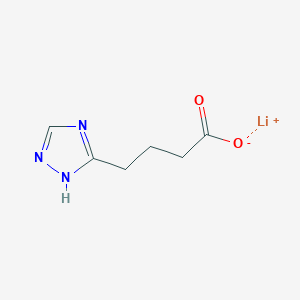

![5-Methyl-2-[[1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2365891.png)
![5-cyclopropyl-Benzo[b]thiophene-2-carboxylic acid](/img/structure/B2365892.png)
![Ethyl-[2-[(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)sulfanyl]ethyl]cyanamide](/img/structure/B2365893.png)
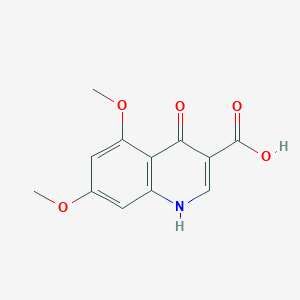
![N-(1-methoxypropan-2-yl)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2365895.png)
![N-(2-fluorophenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2365897.png)
![N-methyl-N-(1-methylpiperidin-4-yl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B2365898.png)
